

# Spectroscopic Analysis of (S)-1-Bromo-2-methylbutane: A Technical Guide

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## Compound of Interest

Compound Name: (S)-1-Bromo-2-methylbutane

Cat. No.: B1277395

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This guide provides a comprehensive overview of the spectroscopic data for **(S)-1-Bromo-2-methylbutane**, a chiral haloalkane. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and visualizes the analytical workflows.

## Molecular and Physical Properties

**(S)-1-Bromo-2-methylbutane** is a chiral molecule with the chemical formula  $C_5H_{11}Br$ .<sup>[1][2]</sup> It is also known by other names such as (S)-(+)-2-Methylbutyl bromide.

Property	Value
CAS Number	534-00-9 <sup>[2][3]</sup>
Molecular Formula	$C_5H_{11}Br$ <sup>[1][2]</sup>
Molecular Weight	151.04 g/mol <sup>[3]</sup>
Boiling Point	121-122 °C
Density	1.223 g/mL at 25 °C
Refractive Index	$n_{20/D}$ 1.445
Optical Activity	$[\alpha]_{21/D}$ +4.5°, c = 5 in chloroform

## Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(S)-1-Bromo-2-methylbutane**.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of **(S)-1-Bromo-2-methylbutane** provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.3	Multiplet	2H	-CH <sub>2</sub> Br
~1.75	Multiplet	1H	-CH-
1.35 - 1.5	Multiplet	2H	-CH <sub>2</sub> -
~0.9	Triplet	3H	-CH <sub>2</sub> CH <sub>3</sub>
>0.9	Doublet	3H	-CH(CH <sub>3</sub> )

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's magnetic field strength. The values presented are approximate based on typical spectra.<sup>[4]</sup>

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the number of chemically distinct carbon environments.

Chemical Shift (ppm)	Carbon Atom
~40	-CH <sub>2</sub> Br
~35	-CH-
~25	-CH <sub>2</sub> -
~20	-CH(CH <sub>3</sub> )
~10	-CH <sub>2</sub> CH <sub>3</sub>

Note: These are approximate chemical shift values.

## Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Vibration Type
2845 - 2975	C-H stretching
1270 - 1480	C-H bending/deformation
1300 - 1150	-CH <sub>2</sub> X wag
690 - 515	C-Br stretch

Note: The C-Br stretch is a key characteristic of alkyl halides.[\[5\]](#)[\[6\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The presence of bromine is indicated by two molecular ion peaks of nearly equal intensity (M<sup>+</sup> and M+2) due to the natural isotopic abundance of <sup>79</sup>Br and <sup>81</sup>Br.[\[7\]](#)[\[8\]](#)

m/z	Ion
150/152	[C <sub>5</sub> H <sub>11</sub> Br] <sup>+</sup> (Molecular Ion)
71	[C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Base Peak)
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

Note: The relative intensities of the fragment ions can vary depending on the ionization method and energy.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **(S)-1-Bromo-2-methylbutane**.

Materials:

- **(S)-1-Bromo-2-methylbutane** sample
- Deuterated chloroform (CDCl<sub>3</sub>)
- Tetramethylsilane (TMS)
- NMR tube
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **(S)-1-Bromo-2-methylbutane** in about 0.5-0.7 mL of CDCl<sub>3</sub> in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).
- **Instrument Setup:**

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
- Shim the magnetic field to achieve a homogeneous field, resulting in sharp and symmetrical peaks.<sup>[9]</sup>
- $^1\text{H}$  NMR Data Acquisition:
  - Set the appropriate acquisition parameters, including the number of scans (e.g., 8-16), pulse width, and relaxation delay.<sup>[9]</sup>
  - Acquire the free induction decay (FID) data.
- $^{13}\text{C}$  NMR Data Acquisition:
  - Switch the spectrometer to the  $^{13}\text{C}$  nucleus frequency.
  - Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.
  - Set the acquisition parameters, typically requiring a larger number of scans than  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply a Fourier transform to the FID to obtain the NMR spectrum.
  - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **(S)-1-Bromo-2-methylbutane**.

Materials:

- **(S)-1-Bromo-2-methylbutane** sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).
- Volatile solvent (e.g., dichloromethane) for cleaning.

Procedure (ATR method):

- Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application: Place a small drop of liquid **(S)-1-Bromo-2-methylbutane** directly onto the ATR crystal.
- Data Acquisition: Acquire the sample spectrum. The instrument will automatically subtract the background.
- Cleaning: Clean the ATR crystal thoroughly with a soft tissue and a volatile solvent.

Procedure (Salt Plate method):

- Sample Preparation: Place a drop of the liquid sample between two salt plates to create a thin film.
- Data Acquisition: Place the salt plates in the spectrometer's sample holder and acquire the spectrum.
- Cleaning: Clean the salt plates with a dry, volatile solvent.

## Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of **(S)-1-Bromo-2-methylbutane**.

Materials:

- **(S)-1-Bromo-2-methylbutane** sample

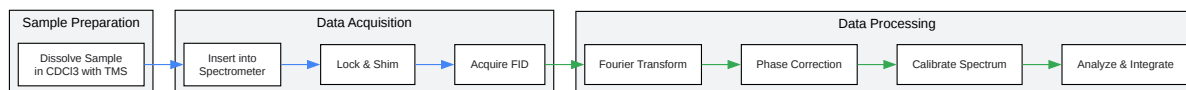
- Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC-MS).
- Volatile solvent (e.g., methanol or acetonitrile).

#### Procedure:

- Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., 1 mg/mL).<sup>[10]</sup>
- Instrument Setup:
  - Set the GC parameters (injection volume, column temperature program) to separate the compound of interest.
  - Set the MS parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned.
- Data Acquisition:
  - Inject the sample into the GC-MS system.
  - The compound will be separated by the GC and then introduced into the MS for ionization and analysis.
- Data Analysis:
  - Identify the molecular ion peak ( $M^+$ ) and the  $M+2$  peak, which is characteristic of a bromine-containing compound.
  - Analyze the fragmentation pattern to identify the major fragment ions.

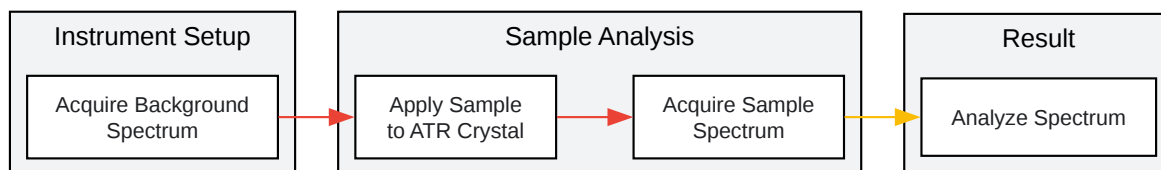
## Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analyses.



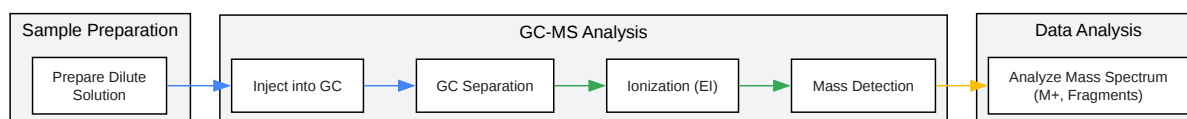
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Caption: Workflow for NMR Spectroscopy.



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Caption: Workflow for IR Spectroscopy (ATR Method).



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Caption: Workflow for Mass Spectrometry (GC-MS).

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